molecular formula C16H20N2OS B4832801 N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE

Cat. No.: B4832801
M. Wt: 288.4 g/mol
InChI Key: KMLNGXTXEQXAHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE is a complex organic compound featuring a unique structure that includes a cyano group, a cycloocta[b]thiophene ring, and a cyclobutanecarboxamide moiety

Properties

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c17-10-13-12-8-3-1-2-4-9-14(12)20-16(13)18-15(19)11-6-5-7-11/h11H,1-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLNGXTXEQXAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring Without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of solid supports like aluminum oxide can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}CYCLOBUTANECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.